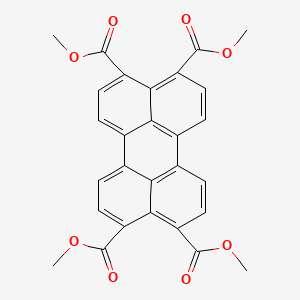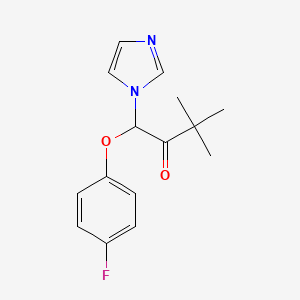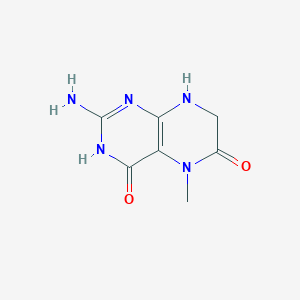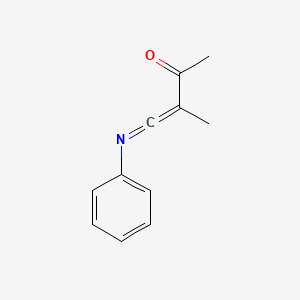
Tetramethyl perylene-3,4,9,10-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications. Its structure consists of a perylene core with four carboxylate groups and four methyl groups attached, enhancing its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl perylene-3,4,9,10-tetracarboxylate typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, allowing the formation of the ester groups. The process can be summarized as follows:
- Dissolve perylene-3,4,9,10-tetracarboxylic dianhydride in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the product by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Perylene-3,4,9,10-tetracarboxylic tetraol.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetramethyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives and as a building block in organic synthesis.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: It is employed in the production of organic semiconductors, dyes, and pigments. Its stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mecanismo De Acción
The mechanism by which tetramethyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it an excellent material for use in electronic devices. In biological systems, its ability to generate reactive oxygen species upon light irradiation is exploited in photodynamic therapy, where it targets and destroys cancer cells.
Comparación Con Compuestos Similares
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA): A precursor to tetramethyl perylene-3,4,9,10-tetracarboxylate, known for its use in organic semiconductors.
Perylene-3,4,9,10-tetracarboxylic acid (PTCA): Another derivative with similar applications in dyes and pigments.
Perylene diimides: Compounds with imide groups instead of ester groups, used in similar applications but with different electronic properties.
Uniqueness: this compound stands out due to its enhanced solubility and reactivity compared to its parent compound, perylene-3,4,9,10-tetracarboxylic dianhydride. The presence of methyl groups increases its solubility in organic solvents, making it more versatile for various applications.
Propiedades
Número CAS |
53159-49-2 |
|---|---|
Fórmula molecular |
C28H20O8 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
tetramethyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H20O8/c1-33-25(29)17-9-5-13-15-7-11-19(27(31)35-3)24-20(28(32)36-4)12-8-16(22(15)24)14-6-10-18(26(30)34-2)23(17)21(13)14/h5-12H,1-4H3 |
Clave InChI |
VOLKDAJYLBCCQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)

![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)

![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)



